molecular formula C4H7NO2 B3060689 N-(2-Oxoethyl)acetamide CAS No. 64790-08-5

N-(2-Oxoethyl)acetamide

Cat. No.: B3060689
CAS No.: 64790-08-5
M. Wt: 101.1 g/mol
InChI Key: KCRRYOSHXIMXSZ-UHFFFAOYSA-N
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Description

Contextual Significance within the Amide Functional Class

Amides are a cornerstone of organic chemistry and are fundamental to various biological processes. The amide bond is exceptionally stable due to resonance, which delocalizes the lone pair of electrons from the nitrogen atom to the carbonyl group. This stability is a defining characteristic of peptides and proteins. N-(2-Oxoethyl)acetamide, also known as acetamidoacetaldehyde, belongs to the class of primary amides, where the nitrogen atom is bonded to one acyl group and two hydrogen atoms. nih.gov The presence of the aldehyde group in this compound introduces a site of high reactivity, making it a valuable synthon for a variety of chemical transformations. The interplay between the stable amide and the reactive aldehyde within the same molecule is a key area of interest for scholarly investigation.

Overview of Scholarly Investigations on this compound and Analogues

Chemical and Physical Properties

This compound is a simple yet intriguing molecule with the following key chemical and physical properties:

PropertyValueSource
IUPAC Name This compound nih.gov
CAS Number 64790-08-5 nih.gov
Molecular Formula C4H7NO2 nih.gov
Molecular Weight 101.10 g/mol nih.gov
Synonyms Acetamidoacetaldehyde nih.gov

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Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The laboratory-scale synthesis of this compound and its derivatives can be achieved through several established methods in organic chemistry. A common approach involves the controlled oxidation of N-(2-hydroxyethyl)acetamide. Another viable route is the reaction of 2-aminoacetaldehyde (B1595654) diethyl acetal (B89532) with an acetylating agent, followed by acidic hydrolysis of the acetal protecting group to reveal the aldehyde functionality.

For more complex analogues, such as N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides, a common method involves the coupling of acetyl glycine (B1666218) with a substituted piperazine (B1678402) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent such as dimethylformamide (DMF). tandfonline.com This reaction can often be accelerated using microwave irradiation. tandfonline.com

Industrial Manufacturing Processes

Information regarding specific industrial-scale manufacturing processes for this compound is not widely available in the public domain. However, general principles of amide and aldehyde synthesis would apply. Industrial production would likely favor cost-effective starting materials and reagents, high-yield reactions, and processes that are amenable to large-scale production with minimal waste generation.

Chemical Reactivity and Interactions

Reactivity with Common Reagents

The chemical reactivity of this compound is dictated by its two functional groups. The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using common oxidizing agents.

Reduction: Reduction of the aldehyde with agents like sodium borohydride (B1222165) would yield the corresponding alcohol, N-(2-hydroxyethyl)acetamide.

Imination: Reaction with primary amines leads to the formation of imines. This reactivity is fundamental to many of its applications in synthesis. researchgate.net

The amide group is generally less reactive but can undergo:

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield acetic acid and aminoacetaldehyde. smolecule.com

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the amide to an amine.

Participation in Named Reactions

While specific named reactions involving this compound as the named reactant are not extensively documented, its aldehyde functionality allows it to participate as a substrate in a variety of classic organic reactions. For instance, it can act as the aldehyde component in the Ugi four-component reaction (Ugi-4CR) . This multicomponent reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a α-acylamino amide, providing a powerful tool for generating molecular diversity. acs.org

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on standard spectroscopic techniques.

TechniqueKey FeaturesSource
¹H NMR Expected signals would include a singlet for the acetyl methyl protons, a doublet for the methylene (B1212753) protons adjacent to the amide, a triplet for the amide proton (which may be broad or exchangeable), and a triplet for the aldehydic proton. tandfonline.com
¹³C NMR Characteristic peaks would be observed for the carbonyl carbons of the amide and aldehyde, the methyl carbon of the acetyl group, and the methylene carbon. rsc.org
IR Spectroscopy The infrared spectrum would show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), the N-H bend of the amide (Amide II band), and the C=O stretch of the aldehyde. tandfonline.com
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. nih.gov

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Applications in Research

Building Block in Organic Synthesis

The primary application of this compound in research is as a versatile building block for the synthesis of more elaborate molecules. Its bifunctional nature allows for sequential or one-pot reactions to construct a wide array of chemical structures. For example, it can be used as a precursor in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. The aldehyde can react with a dinucleophile to form a ring system, with the amide functionality being carried into the final product.

Ligand in Coordination Chemistry

While less common, the nitrogen and oxygen atoms in this compound have the potential to act as coordination sites for metal ions. The amide oxygen and the aldehyde oxygen can both act as Lewis bases. Research into the coordination chemistry of such simple amides can provide fundamental insights into the binding of more complex amide-containing ligands, such as peptides, to metal centers.

Homologues and Analogues

The study of homologues and analogues of this compound provides valuable structure-activity relationship data and expands the synthetic utility of this class of compounds.

Structurally Similar Compounds

Homologues of this compound would include compounds with a longer alkyl chain on the acetyl group, such as N-(2-oxopropyl)acetamide .

Analogues of this compound are numerous and have been the subject of extensive research. These include:

N-Aryl-N-(2-oxoethyl)acetamides: Where a phenyl or substituted phenyl group replaces one of the hydrogens on the amide nitrogen. An example is N-phenyl-N-(2-oxoethyl)acetamide . nih.gov

N-(2-Oxo-2-phenylethyl)acetamide: In this analogue, a phenyl group is attached to the carbonyl of the oxoethyl moiety. rsc.org

N-[1-(Hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide: A more complex analogue with additional functional groups.

Comparative Properties and Reactivity

The properties and reactivity of these homologues and analogues differ from this compound based on their structural modifications.

N-(2-Oxo-2-phenylethyl)acetamide: The phenyl ketone in this analogue is generally less reactive than the aliphatic aldehyde in this compound. Spectroscopic data for this compound shows characteristic signals for the phenyl group in both ¹H and ¹³C NMR spectra. rsc.org

N-[1-(Hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide: The additional hydroxyl and nitro groups introduce more reactive sites and significantly alter the molecule's polarity and potential biological activity.

The synthesis of these analogues often follows similar principles to that of this compound, typically involving acylation and condensation reactions. The variations in their structure allow for the fine-tuning of chemical and physical properties for specific applications in materials science and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-oxoethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-4(7)5-2-3-6/h3H,2H2,1H3,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRRYOSHXIMXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337019
Record name N-(2-Oxoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64790-08-5
Record name N-(2-Oxoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N 2 Oxoethyl Acetamide and Its Diverse Derivatives

Strategic Acylation and Related Synthetic Pathways

A primary and straightforward method for the synthesis of N-(2-oxoethyl)acetamide derivatives involves the strategic acylation of an appropriate amine precursor. This approach typically utilizes a reactive acylating agent, such as an acyl chloride or anhydride (B1165640), to introduce the acetyl group onto a molecule containing a primary or secondary amine.

Detailed research findings demonstrate that a final acetylation step is often employed to yield the desired acetamide (B32628) product. evitachem.comevitachem.com For instance, in multi-step syntheses of complex indole (B1671886) derivatives, the penultimate intermediate bearing a free amine is treated with acetic anhydride or acetyl chloride to introduce the N-acetyl moiety. evitachem.comevitachem.com The reaction conditions for such acylations generally require controlled temperatures and the use of specific solvents like dichloromethane (B109758) or ethanol (B145695) to ensure high yields and purity of the final N-acetylated compound. evitachem.com Similarly, the synthesis of N-(2-oxo-2-piperazin-1-ylethyl)acetamide derivatives can be achieved through the direct acylation of a piperazine (B1678402) precursor. smolecule.com This method highlights the fundamental reactivity of amines toward acylating agents as a reliable pathway to N-substituted acetamides.

Mechanistic Hydrolytic Approaches for N-Substituted Oxoethyl Acetamides

The hydrolysis of the amide bond in N-substituted oxoethyl acetamides is a critical reaction, both as a potential side reaction during synthesis and as a deliberate step for further molecular transformation. The mechanism of amide hydrolysis is well-studied and typically proceeds via nucleophilic attack on the amide carbonyl carbon.

Under basic conditions, the hydrolysis involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. arkat-usa.orgmasterorganicchemistry.com This intermediate is unstable, and the thermodynamically preferred pathway is often the reformation of the starting amide by expelling the hydroxide anion. For hydrolysis to complete, the intermediate must collapse to expel the amide anion (e.g., R₂N⁻), which is a very poor leaving group. arkat-usa.orgmasterorganicchemistry.com Therefore, vigorous conditions such as prolonged heating are often necessary for the basic hydrolysis of amides. masterorganicchemistry.com Tertiary amides are particularly resistant to cleavage under these conditions. arkat-usa.org

Acid-catalyzed hydrolysis begins with the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. masterorganicchemistry.com This also results in a tetrahedral intermediate. Subsequent proton transfers allow for the elimination of the amine as a leaving group, which is irreversible once the amine is protonated to its non-nucleophilic conjugate acid. masterorganicchemistry.com

Interestingly, research has revealed an unexpected hydrolytic instability in certain N-acylated amino acid amides. nih.gov Amide bonds located four bonds away from a remote N-acyl group can undergo surprisingly facile hydrolysis under mild acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature. nih.gov This reactivity is influenced by the electronic properties of the remote acyl group; electron-rich aromatic acyl groups, in particular, accelerate this remote hydrolysis. nih.gov This phenomenon underscores the importance of carefully selecting reaction and workup conditions to prevent unintended cleavage during the synthesis and purification of N-acylated peptide-like structures. nih.gov

Multi-Component and Convergent Synthetic Strategies

A key strategy for synthesizing derivatives of this compound involves the condensation of N-acetylglycine with various amines, a classic example of peptide bond formation. N-acetylglycine serves as a stable and readily available precursor representing the core structure.

A notable application of this method is the synthesis of a series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides. tandfonline.com In this process, acetyl glycine (B1666218) is reacted with a substituted piperazine in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and dimethylformamide (DMF) as the solvent. tandfonline.com The reaction proceeds under microwave irradiation, significantly shortening the reaction time to a few minutes and affording the target compounds in high yields. tandfonline.com This approach demonstrates a convergent synthesis where the acetamide and the piperazine moieties are coupled efficiently. tandfonline.com

Table 1: Synthesis of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides via Acetyl Glycine Condensation tandfonline.com

Compound ID Substituted Piperazine Yield (%) Melting Point (°C)
P1 Piperazine 86 216-217
P6 N-Phenylpiperazine 88 185-186

Data sourced from a study on potential atypical antipsychotic agents. tandfonline.com

The ring-opening of heterocyclic precursors, particularly N-acetylisatins, provides a sophisticated route to highly functionalized derivatives known as glyoxylamides. mdpi.com This reaction involves the nucleophilic attack at the C2 carbonyl carbon of the N-acetylisatin ring, leading to the cleavage of the amide bond within the five-membered ring.

In a well-documented synthetic pathway, N-acetylisatins are reacted with various indole-bearing hydrazides in a polar, non-nucleophilic solvent like acetonitrile. mdpi.com This reaction successfully opens the isatin (B1672199) ring to furnish N-(2-{2-(1H-indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides. mdpi.com The structure of these complex products has been confirmed by various spectroscopic methods and, in some cases, by single-crystal X-ray analysis. mdpi.comnih.gov This methodology has been used to create libraries of glyoxylamides for antimicrobial screening. mdpi.com Studies have also explored the use of other nucleophiles, such as methyl anthranilate derivatives, to open the N-acetylisatin ring, although challenges can arise with less reactive amines, sometimes requiring modified strategies to achieve the desired transformation. researchgate.net

Table 2: Representative Glyoxylamides from Ring Opening of N-Acetylisatins mdpi.com

Compound ID N-Acetylisatin Reactant Hydrazide Reactant Biological Activity Highlight
5c N-acetylisatin Indole-2-carbohydrazide Most active against Staphylococcus aureus (Gram-positive)
5h 5-Bromo-N-acetylisatin 5-Methoxyindole-2-carbohydrazide Most active against Candida albicans (Fungus)

Data sourced from a study on the synthesis and antimicrobial potential of glyoxylamides. mdpi.com

Aminoacetaldehyde and its protected forms, such as aminoacetaldehyde dimethyl acetal (B89532), are fundamental building blocks for the modular synthesis of this compound and its derivatives. researchgate.netresearchgate.net Using the protected acetal form prevents unwanted self-polymerization of the reactive aldehyde.

A common synthetic route involves the initial coupling of aminoacetaldehyde dimethyl acetal with an appropriate acid chloride in the presence of a base like triethylamine. researchgate.net This acylation step forms the N-acyl aminoacetaldehyde dimethyl acetal intermediate. The subsequent step is the careful acid-catalyzed hydrolysis of the acetal group to deprotect the aldehyde, yielding the final N-(2-oxoethyl)amide derivative. researchgate.netresearchgate.net This modular approach allows for the synthesis of a wide variety of derivatives by simply changing the acid chloride used in the first step. researchgate.net An alternative strategy involves the reductive alkylation of a secondary amine with N-Boc-2-aminoacetaldehyde, followed by deprotection and acetylation to furnish the final product. jst.go.jp

Chloroacetamide and its N-substituted analogs serve as versatile electrophilic scaffolds in organic synthesis. researchgate.net The chlorine atom is a good leaving group and is readily displaced by a wide range of nucleophiles, providing a powerful method for constructing diverse derivatives. researchgate.net This nucleophilic substitution reaction is a cornerstone for creating molecules with varied functionalities.

The chemical reactivity of the chloroacetamide moiety allows for S-alkylation with thiol-containing heterocycles, N-alkylation with amines, and O-alkylation with phenols or alcohols. researchgate.net For example, 2-chloro-N-arylacetamides react with various sulfur nucleophiles, such as 5-amino-1,3,4-thiadiazole-2-thiol, to form S-alkylated products. researchgate.netmdpi.com Similarly, the reaction of chloroacetamide with the potassium salt of γ-aminobutyric acid leads to N-alkylation, forming 4-[(2-amino-2-oxoethyl)amino]butanoic acid, which can be cyclized to form a 2-(2-oxopyrrolidin-1-yl)acetamide. researchgate.net This high reactivity makes chloroacetamide derivatives key intermediates for synthesizing a multitude of compounds, including those with potential biological activity. arkat-usa.orgresearchgate.net

Table 3: Examples of Nucleophilic Substitution with Chloroacetamide Scaffolds

Chloroacetamide Derivative Nucleophile Type Nucleophile Example Resulting Structure/Product Class Reference
2-Chloro-N-(aryl)acetamide Sulfur Nucleophile 5-Amino-1,3,4-thiadiazole-2-thiol N-Aryl 2-(5-amino-1,3,4-thiadiazol-2-ylthio)acetamide mdpi.com
Chloroacetamide Nitrogen Nucleophile γ-Aminobutyric acid potassium salt 4-[(2-Amino-2-oxoethyl)amino]butanoic acid researchgate.net
N-Aryl 2-chloroacetamide (B119443) Oxygen Nucleophile 2-Arylpyridin-3-ols 2-(Pyridin-3-yloxy)acetamides researchgate.net
2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Carbon Nucleophile Toluene (Aromatic) N-[2,2,2-Trichloro-1-(4-methylphenyl)ethyl]acetamide arkat-usa.org

Accelerated Synthesis Protocols: Microwave-Assisted Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, leading to a dramatic reduction in reaction times, often from hours to mere minutes. derpharmachemica.commdpi.com Furthermore, it frequently results in higher product yields and improved purity. indianchemicalsociety.com

The synthesis of acetamide derivatives is particularly amenable to microwave-assisted protocols. Research has demonstrated that the condensation of various carboxylic acids with amines to form amides can be completed in minutes with excellent yields under microwave irradiation, whereas conventional methods may require several hours or even days. indianchemicalsociety.com For instance, a series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides were synthesized by irradiating acetyl glycine and substituted piperazines in a microwave oven for just 3-5 minutes, achieving yields ranging from 67–89%. tandfonline.comtandfonline.com This represents a significant acceleration compared to traditional heating methods. tandfonline.com

Similarly, the synthesis of various imidazole (B134444) acetamides was achieved in 30-90 seconds at 180W power, resulting in good yields. derpharmachemica.com This highlights the efficiency and green chemistry aspects of microwave-assisted synthesis, which often allows for solvent-free reactions or the use of less hazardous solvents. researchgate.net Studies comparing conventional heating with microwave irradiation for the synthesis of substituted heterocyclic amides and dithioamides of terephthalic acid consistently show that the microwave-aided approach is superior in terms of both reaction time and yield. mdpi.comindianchemicalsociety.com For example, in the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides, microwave irradiation not only increased the reaction rate but also resulted in higher yields compared to conventional heating. jchps.com

The table below summarizes comparative data from studies on the synthesis of various acetamide derivatives, illustrating the advantages of microwave-assisted techniques.

Product TypeConventional Method TimeMicrowave Method TimeConventional Yield (%)Microwave Yield (%)Reference
Dithioamides of Terephthalic AcidOvernight4 min-- mdpi.com
Substituted Heterocyclic AmidesHours/DaysMinutesLower8-36% Higher indianchemicalsociety.com
N-(2-oxo-2-piperazin-1-ylethyl)acetamide-4 min-86% tandfonline.com
Imidazole Acetamides-30-90 sec-Good derpharmachemica.com
2-Cyano-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide--69%72% jchps.com

Computational Retrosynthetic Analysis and Computer-Aided Synthesis Planning

Computer-Aided Synthesis Planning (CASP) has become an indispensable tool in modern organic chemistry, leveraging computational power to design and optimize synthetic routes. chemrxiv.orglabmanager.com This approach uses sophisticated algorithms and machine learning models to perform retrosynthetic analysis, which involves breaking down a target molecule into simpler, commercially available precursors. chemrxiv.orgresearchgate.net

For complex molecules like derivatives of this compound, CASP can navigate the vast chemical space to propose multiple viable synthetic pathways. researchgate.net These computational tools evaluate potential routes based on various factors, including reaction feasibility, cost of starting materials, and potential for side reactions. labmanager.com The output allows chemists to make more informed decisions, reducing the time and expense of laboratory experimentation. labmanager.comnih.gov

The development of retrosynthesis software, often powered by artificial intelligence, has revolutionized the field. frontiersin.org These programs can predict single-step or multi-step reactions by learning from vast databases of known chemical transformations. chemrxiv.org For example, a framework known as PaRoutes has been developed to benchmark and compare the performance of different multi-step retrosynthesis prediction algorithms, using patented synthetic routes, including one for 2-chloro-N-(2,6-diethylphenyl)-N-(2-oxoethyl)acetamide, as a reference. chemrxiv.orgresearchgate.net Such tools can identify not only well-established reactions but also novel synthetic strategies, potentially leading to new intellectual property. labmanager.com

Computational studies are also employed to predict the properties and reactivity of synthesized molecules. tandfonline.com Techniques like Density Functional Theory (DFT) calculations can provide insights into molecular structures and electronic properties, aiding in the design of derivatives with specific characteristics. tandfonline.comdergipark.org.tr Furthermore, computational parameters such as docking studies and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are often performed alongside synthesis to evaluate the potential biological activity of the target compounds. nih.gov

The table below illustrates a conceptual example of how a retrosynthetic analysis tool might break down a hypothetical derivative of this compound.

Target MoleculeRetrosynthetic DisconnectionPrecursorsRationale / Reaction Type
N-(aryl)-N-(2-oxoethyl)acetamideAmide bond C-NN-aryl-2-aminoethan-1-one + Acetic AnhydrideAmide Formation
N-(aryl)-N-(2-oxoethyl)acetamideC-N bond of acetamide2-(arylamino)acetaldehyde + Acetyl ChlorideN-Acetylation
N-(aryl)-N-(2-oxoethyl)acetamideC-C bond formationAryl isocyanate + Acetaldehyde enolateNucleophilic addition

Elucidating the Chemical Reactivity and Transformation Pathways of N 2 Oxoethyl Acetamide Scaffolds

Acylation Reactions Leading to Advanced Derivatives

The N-(2-oxoethyl)acetamide scaffold can undergo acylation at several positions, primarily at the nitrogen of the acetamide (B32628) group and at the α-carbon to the ketone. N-acylation introduces a third acyl group, leading to the formation of triacyl-substituted nitrogen atoms, which can be useful intermediates in the synthesis of more complex heterocyclic systems. C-acylation at the active methylene (B1212753) group can also be achieved under specific conditions, leading to β-dicarbonyl compounds.

Research has shown that derivatives of this compound can be effectively acylated using various acylating agents, including acid chlorides and anhydrides. For instance, the acylation of 2-amino-N-substituted acetamides, which are structurally related to the this compound scaffold, has been demonstrated to proceed efficiently. rsc.org In a study on the synthesis of novel 1,3,4-thiadiazole (B1197879) derivatives, the acylation of a primary amino group attached to the thiadiazole ring was achieved with dichloroacetyl chloride in the presence of triethylamine, affording the target compound in a high yield of 90%. mdpi.com

ReactantAcylating AgentConditionsProductYield (%)Reference
5-Amino-1,3,4-thiadiazole derivativeDichloroacetyl chlorideTriethylamine, Dioxane, Reflux, 30 min2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide90 mdpi.com
2-Amino-N-(2-methoxyphenyl)acetamideMethacryloyl chlorideTriethylamine, THF, 0 °C to rt2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (B99206)85 tandfonline.com

Esterification Processes and their Synthetic Utility

While the parent this compound does not possess a functional group that can be directly esterified, derivatives bearing hydroxyl or carboxylic acid groups can readily undergo esterification. For example, derivatives with a hydroxyl group can be esterified to produce various esters, which can serve as prodrugs or can be used to modify the pharmacokinetic properties of the parent molecule.

In one study, a derivative of this compound containing a carboxylic acid was converted to its corresponding ester. jst.go.jp Although specific yields for this transformation were not detailed, the process is a standard and generally high-yielding reaction in organic synthesis. The esterification of cinnamic acid derivatives, which share some structural similarities with carboxyl-functionalized N-(2-oxoethyl)acetamides, has been extensively studied and can be achieved under various conditions, including CeO2-catalyzed reactions in solvent-free conditions.

ReactantReagentConditionsProductYield (%)Reference
N-Boc-protected amino acidBenzyl (B1604629) bromideK2CO3, DMFN-Boc-N-benzyl amino acid benzyl esterNot specifiedN/A
Cinnamic acidMethanolB(C6F5)3 (catalyst)Methyl cinnamate (B1238496)GoodN/A

Amidation Reactions for Novel Bond Formation

Amidation reactions are a cornerstone of medicinal chemistry and drug discovery, and the this compound scaffold provides a platform for the synthesis of novel amide derivatives. Carboxylic acid-containing derivatives of this compound can be coupled with a wide range of amines to form new amide bonds. These reactions are typically mediated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with N-hydroxybenzotriazole (HOBt).

For example, the amidation of a carboxylic acid derivative of an oxazole-containing compound with various amines using EDCI/HOBT in DMF has been reported to give the corresponding amides in yields ranging from 30% to 66%. jst.go.jp Another study demonstrated the synthesis of N-substituted acetamides from the corresponding carboxylic acid by first converting the acid to its acid chloride with thionyl chloride, followed by reaction with the desired amine, with yields as high as 50-58%. sapub.org

Carboxylic Acid DerivativeAmineCoupling Agent/ConditionsProductYield (%)Reference
2-{[...]-phenoxy}-2-methylpropanoic acidDimethylamineEDCI, HOBt, DMF2-[4-({[2-(Dimethylamino)-2-oxoethyl][...]-amino}methyl)-2,6-dimethylphenoxy]-2-methylpropanoic acid52 jst.go.jp
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)acetic acidEthanolamine1. SOCl2, reflux; 2. Amine, Pyridine (B92270), Benzene, refluxN-(2-Hydroxyethyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide50 sapub.org

Oxidation and Reduction Chemistry of Key Functional Groups

The this compound scaffold contains a ketone functional group that is susceptible to both oxidation and reduction. The ketone can be reduced to a secondary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation introduces a new stereocenter and a hydroxyl group that can be further functionalized. For instance, the oxoethyl group in a dibenzo[b,f]azepine derivative was reduced to a hydroxyl group using NaBH4 or LiAlH4.

Conversely, while the ketone in the parent scaffold is already in a relatively high oxidation state, other functional groups in its derivatives can be oxidized. For example, a sulfanyl (B85325) group in a derivative was oxidized to a sulfoxide (B87167) or sulfone using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). smolecule.com Furthermore, a hydroxymethyl group on a related acetamide derivative has been oxidized to a carboxylic acid using potassium permanganate.

ReactantReagentConditionsProductYield (%)Reference
2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamideNaBH4 or LiAlH4N/AHydroxyl derivativeN/A
N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamideH2O2 or mCPBAN/ASulfoxide or sulfone derivativeN/A smolecule.com
N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamidePotassium permanganateAcidic mediumN-[1-(carboxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamideN/AN/A

Nucleophilic and Electrophilic Substitution Reactivity

The this compound scaffold can participate in both nucleophilic and electrophilic substitution reactions, depending on the specific derivative and reaction conditions. The active methylene group α to the ketone is a potential site for electrophilic substitution after deprotonation with a suitable base.

More commonly, derivatives of this compound are involved in nucleophilic substitution reactions. For example, a chloro-substituted derivative, 2-chloro-N-(2,6-diethylphenyl)-N-(2-oxoethyl)acetamide, is synthesized via a route that likely involves nucleophilic substitution. solubilityofthings.com In another example, a bromine atom on a bromophenyl derivative of this compound can be replaced by various nucleophiles. Furthermore, the nitrogen atom of the acetamide can act as a nucleophile in substitution reactions. smolecule.com The synthesis of various heterocyclic compounds from N-substituted 2-aminoacetamides often involves nucleophilic substitution as a key step.

ReactantReagent/Reaction TypeConditionsProductYield (%)Reference
5-Amino-1,3,4-thiadiazole-2-thiol2-chloro-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]ethanoneKOH, KI, Ethanol (B145695), Reflux, 1.5 hAlkylated thiadiazole derivative81 mdpi.com
TryptamineIndole-3-acetic acid / DCC, HOBtAnhydrous THF, rt, 4.5 hN-2-(Indol-3-yl)ethylindole-3-acetamideN/AN/A
4-chloroacetanilide2-(4-methoxyanilino)-2-oxoethylamineControlled conditions2-(4-Chlorophenyl)-N1-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamideN/A

Sophisticated Spectroscopic and Structural Characterization of N 2 Oxoethyl Acetamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For N-(2-oxoethyl)acetamide, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom, and advanced 2D NMR techniques can further elucidate the connectivity and spatial relationships within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Based on these related compounds, the following proton signals would be anticipated for this compound:

-CH₃ (acetyl group): A singlet peak is expected around δ 2.0-2.2 ppm. In N-substituted derivatives, this peak consistently appears in this region, for example at δ 2.12 ppm and δ 2.07 ppm in piperazinyl and methylpiperazinyl derivatives respectively. iucr.org

-CH₂- (methylene group): A singlet or a doublet (if coupled to the NH proton) is expected for the methylene (B1212753) protons located between the amide and aldehyde groups. In N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]acetamide, this signal appears as a singlet at δ 4.38 ppm. iucr.org For the parent compound, this signal would likely be in the range of δ 4.2-4.8 ppm.

-NH- (amide proton): A broad singlet is expected for the amide proton, typically in the range of δ 5.5-8.5 ppm, with its exact position being highly dependent on the solvent and concentration. In N-substituted piperazinyl derivatives, this proton signal has been observed around δ 6.0-6.4 ppm. iucr.org

-CHO (aldehyde proton): A singlet or a triplet (if coupled to the methylene protons, though typically weak) is expected in the downfield region, characteristic of aldehyde protons, likely around δ 9.5-10.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₃2.0 - 2.2Singlet
-CH₂-4.2 - 4.8Singlet or Doublet
-NH-5.5 - 8.5Broad Singlet
-CHO9.5 - 10.0Singlet or Triplet

Note: These are predicted values based on data from related compounds and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, a specific ¹³C NMR spectrum for this compound is not widely published. However, data from derivatives such as N-(2-(3-chlorophenyl)-2-oxoethyl)acetamide allows for the prediction of the chemical shifts for the carbon atoms in the parent compound. wikipedia.org

The expected chemical shifts for the carbons in this compound are as follows:

-CH₃ (acetyl group): The methyl carbon is expected to resonate in the aliphatic region, around δ 22-25 ppm. wikipedia.org

-CH₂- (methylene group): The methylene carbon, being attached to two electron-withdrawing groups (amide and aldehyde), would appear further downfield, likely in the range of δ 45-50 ppm. wikipedia.org

C=O (amide carbonyl): The amide carbonyl carbon typically resonates in the region of δ 169-172 ppm. wikipedia.org

C=O (aldehyde carbonyl): The aldehyde carbonyl carbon is the most downfield signal, expected to be in the range of δ 190-200 ppm. wikipedia.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃22 - 25
-CH₂-45 - 50
C=O (amide)169 - 172
C=O (aldehyde)190 - 200

Note: These are predicted values based on data from related compounds and general principles of NMR spectroscopy.

Advanced Two-Dimensional NMR Techniques

While no specific 2D NMR studies for this compound have been reported, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous structural confirmation.

COSY: A COSY spectrum would confirm the coupling between the -NH- proton and the -CH₂- protons, if present.

HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Studies

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amide and aldehyde groups. A vapor-phase IR spectrum is available through the PubChem database. nih.gov

The key vibrational frequencies and their assignments are:

N-H Stretch: A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. In related N-substituted piperazinyl derivatives, this stretch is observed around 3350-3360 cm⁻¹. iucr.org

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear just below 3000 cm⁻¹.

C=O Stretch (Aldehyde): A strong, sharp absorption band is anticipated in the region of 1720-1740 cm⁻¹ for the aldehyde carbonyl group.

C=O Stretch (Amide I band): A strong absorption band, characteristic of the amide I band (primarily C=O stretching), is expected around 1640-1680 cm⁻¹. In N-substituted piperazinyl derivatives, this band appears around 1642-1647 cm⁻¹. iucr.org

N-H Bend (Amide II band): A moderate absorption is expected in the region of 1510-1570 cm⁻¹ for the amide II band, which arises from a combination of N-H bending and C-N stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AmideN-H Stretch3300 - 3500
AldehydeC=O Stretch1720 - 1740
AmideC=O Stretch (Amide I)1640 - 1680
AmideN-H Bend (Amide II)1510 - 1570

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound (C₄H₇NO₂) is 101.10 g/mol . researchgate.net GC-MS data available on PubChem indicates a base peak at m/z 43. researchgate.net

A plausible fragmentation pattern for this compound under electron ionization (EI) would involve initial cleavage of the bonds adjacent to the carbonyl groups and the nitrogen atom. The molecular ion peak [M]⁺ at m/z 101 would be expected.

Common fragmentation pathways could include:

Formation of the base peak (m/z 43): This very stable acetyl cation [CH₃CO]⁺ is likely formed by the cleavage of the amide C-N bond.

Cleavage of the C-C bond between the carbonyls: This could lead to the formation of a [CH₃CONHCH₂]⁺ fragment (m/z 72) and a [CHO] radical, or a [CHO]⁺ fragment (m/z 29) and a [CH₃CONHCH₂] radical.

Loss of the aldehyde group: Fragmentation could result in the loss of a CHO radical, leading to a fragment at m/z 72.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment
101[CH₃CONHCH₂CHO]⁺ (Molecular Ion)
72[CH₃CONHCH₂]⁺
43[CH₃CO]⁺ (Base Peak)
29[CHO]⁺

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

As of now, there are no published single-crystal X-ray diffraction studies specifically for this compound. This technique, however, would provide the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.

In the absence of direct data, insights into the probable solid-state structure can be drawn from the crystal structures of simpler, related molecules such as acetamide (B32628) and glycinamide.

Acetamide: The crystal structure of acetamide reveals planar molecules that form hydrogen-bonded dimers, which are further linked into chains. iucr.orgresearchgate.net The C-C bond length is approximately 1.505 Å, the C-N bond length is about 1.334 Å, and the C=O bond length is around 1.260 Å. iucr.org

Glycinamide: As the amide of the amino acid glycine (B1666218), its crystal structure also features extensive hydrogen bonding networks.

Based on these related structures, it is expected that this compound would also be a planar molecule in the solid state, with significant intermolecular hydrogen bonding involving the amide N-H proton as a donor and the carbonyl oxygens as acceptors. These interactions would likely lead to the formation of dimers or extended chain structures.

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering insights into its chemical structure, composition, and molecular interactions. renishaw.coms-a-s.org The Raman spectrum originates from the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the specific vibrational frequencies of the functional groups within the molecule. renishaw.com For a molecule to be Raman active, a change in the polarizability of its electron cloud must occur during the vibration. smacgigworld.com

Key vibrational modes anticipated for this compound include:

C=O Stretching: The carbonyl (C=O) groups of the amide and aldehyde are expected to produce strong Raman bands. The amide I band, primarily associated with the C=O stretching vibration, is a prominent feature in the Raman spectra of related amide compounds. ias.ac.in

C-N Stretching: The carbon-nitrogen bond of the amide group will have a characteristic stretching vibration. researchgate.net

N-H Vibrations: The N-H stretching and bending modes of the secondary amide are also expected to be present, although their intensity can vary. researchgate.net

CH₂ and CH₃ Vibrations: The methylene (CH₂) and methyl (CH₃) groups will exhibit symmetric and asymmetric stretching and bending (scissoring, wagging, twisting) vibrations. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the vibrational frequencies and Raman intensities for molecules where experimental data is limited. tandfonline.com These theoretical spectra, when compared with experimental data from similar compounds, allow for a confident assignment of the observed Raman bands. tandfonline.com

Below is a table summarizing the expected characteristic Raman shifts for this compound based on data from related compounds and general spectroscopic principles.

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
C=O Stretch (Amide I)Amide1630 - 1680
C=O StretchAldehyde1720 - 1740
C-N StretchAmide1250 - 1300
N-H BendingAmide1550 - 1620
CH₂ ScissoringMethylene1420 - 1470
CH₃ Symmetric StretchMethyl2850 - 2925
N-H StretchAmide3200 - 3400

Note: The exact positions of the Raman peaks can be influenced by factors such as the physical state of the sample (solid or liquid) and intermolecular interactions like hydrogen bonding. ias.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uzh.ch This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. uzh.ch The resulting spectrum provides valuable information about the electronic structure of a molecule, particularly the presence of chromophores and conjugation. uomustansiriyah.edu.iq

The key chromophores in this compound are the carbonyl (C=O) groups of the amide and aldehyde functionalities. These groups contain non-bonding (n) electrons on the oxygen atom and pi (π) electrons in the double bond. Consequently, the UV-Vis spectrum of this compound is expected to be characterized by two primary types of electronic transitions:

n → π* Transitions: These transitions involve the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. uzh.ch They are typically of lower energy (occur at longer wavelengths) and have a lower molar absorptivity (intensity) compared to π → π* transitions. uzh.chresearchgate.net

π → π* Transitions: This type of transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. uzh.ch These transitions are generally higher in energy (occur at shorter wavelengths) and are more intense.

While specific experimental UV-Vis absorption maxima for this compound are not detailed in the available literature, analysis of similar compounds and theoretical calculations can predict the expected absorption regions. tandfonline.com The presence of two carbonyl groups may lead to a complex spectrum, and the solvent used can also influence the position of the absorption bands (solvatochromism). uomustansiriyah.edu.iq For instance, polar solvents can lead to a blue shift (shift to shorter wavelength) of the n → π* transition. uomustansiriyah.edu.iq

The table below presents the anticipated electronic transitions and their corresponding approximate absorption maxima (λmax) for this compound.

Electronic Transition Chromophore Expected λmax (nm)
n → πAmide C=O~210 - 220
n → πAldehyde C=O~270 - 290
π → πAmide C=O< 200
π → πAldehyde C=O~180 - 190

Note: These values are estimations based on typical absorption ranges for similar functional groups. The actual spectrum may show overlapping bands. uzh.chuomustansiriyah.edu.iq The analysis of such spectra, often aided by computational modeling, is crucial for understanding the molecule's electronic properties and potential for further chemical interactions. tandfonline.com

Computational Investigations of this compound Remain Elusive

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Methods such as DFT are routinely used to predict a molecule's geometry, vibrational frequencies, and electronic characteristics. Key aspects often investigated include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between them indicates chemical stability.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, electron delocalization, and the nature of chemical bonds within a molecule.

Electrostatic Potential (ESP) Maps: These maps illustrate the charge distribution around a molecule, highlighting electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. It is a fundamental tool in drug discovery.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational changes and the stability of molecular systems.

While studies on related acetamide compounds have utilized these techniques to explore their properties and potential applications, the specific computational data for this compound is absent from the surveyed literature. The compound is recognized as a product of chitin (B13524) pyrolysis, but these studies primarily focus on the reaction mechanisms rather than a deep dive into the theoretical properties of the resulting molecules. The crystal structure of a biological complex containing an acetamidoacetaldehyde fragment has been determined, but this does not provide the comprehensive computational analysis of the isolated molecule as requested.

Therefore, without dedicated computational studies on this compound, it is not possible to provide a detailed analysis of its electronic and structural properties, nor its potential interactions with biomacromolecules through molecular docking and dynamics simulations. The scientific community has yet to publish in-depth theoretical research on this particular chemical compound.

Computational Chemistry and Theoretical Investigations of N 2 Oxoethyl Acetamide

In Silico Mechanistic Predictions of Biological Activities (e.g., Enzyme Inhibition)

Computational, or in silico, methods have become indispensable in the prediction of the biological activities of small molecules, offering insights into their potential as therapeutic agents. For N-(2-Oxoethyl)acetamide, a compound containing both an acetamide (B32628) and an aldehyde functional group, these computational approaches can predict its interactions with various biological targets, particularly enzymes. While specific in silico studies on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally related acetamide and aldehyde-containing compounds provide a framework for predicting its potential biological activities.

Molecular docking is a primary tool used to predict the binding orientation and affinity of a small molecule to a target protein. In the case of this compound, this technique could be employed to screen for potential enzyme targets. For instance, aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for metabolizing aldehydes. nih.gov Given the presence of the oxoethyl group, this compound could be investigated as a potential inhibitor of various ALDH isozymes. nih.govnih.gov Computational docking studies could elucidate the binding mode of this compound within the active site of an ALDH enzyme, identifying key interactions such as hydrogen bonds and hydrophobic contacts that would contribute to its inhibitory potency. nih.gov

Furthermore, other enzyme families are known to be targets for molecules with acetamide moieties. For example, various acetamide derivatives have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov In silico studies on novel N-thiazole substituted acetamide coumarin (B35378) derivatives have successfully used molecular docking to predict binding interactions with these enzymes. nih.gov Similarly, the biological activity of flavonoid acetamide derivatives has been explored through computational methods. While the primary focus of that study was on bioavailability and antioxidant properties, the underlying computational approaches are applicable to predicting a range of biological activities.

Potential Enzyme Targets for this compound Rationale for Investigation Computational Method
Aldehyde Dehydrogenases (ALDHs)Presence of an aldehyde functional group.Molecular Docking
Acetylcholinesterase (AChE)Presence of an acetamide moiety.Molecular Docking
Butyrylcholinesterase (BuChE)Presence of an acetamide moiety.Molecular Docking
Other enzymes targeted by acetamide-containing moleculesStructural similarity to known inhibitors.Molecular Docking, Pharmacophore Modeling

Computational Prediction of Molecular Stability and Theoretical Toxicity Descriptors

Computational methods are also crucial for assessing the molecular stability and potential toxicity of a chemical compound before its synthesis and experimental testing, thereby saving time and resources. For this compound, various theoretical descriptors can be calculated to predict these properties.

Molecular stability can be investigated through quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can determine the optimized geometry of the molecule and its electronic properties. Important parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For related acetamide derivatives, DFT calculations have been used to determine global reactivity descriptors which provide insights into their stability.

Theoretical toxicity descriptors can be predicted using a variety of computational tools and quantitative structure-activity relationship (QSAR) models. These models use the chemical structure of a molecule to predict its potential for various types of toxicity, such as carcinogenicity, mutagenicity, and hepatotoxicity. For aliphatic compounds, QSAR models have been developed to predict toxicity based on descriptors like the octanol-water partition coefficient (log K(ow)) and the energy of the LUMO (E(lumo)). nih.gov

Descriptor Predicted Property Computational Method
HOMO-LUMO Energy GapMolecular Stability and ReactivityDensity Functional Theory (DFT)
Octanol-Water Partition Coefficient (log K(ow))Hydrophobicity and potential for bioaccumulationQSAR models
Energy of the LUMO (E(lumo))Electrophilic reactivity and potential for toxicityQSAR models
Various structural and electronic descriptorsMultiple toxicity endpoints (e.g., mutagenicity, carcinogenicity)In silico toxicity prediction software (e.g., ADMET Predictor)

Quantum Chemical Contributions to Retrosynthesis Prediction Algorithms

Retrosynthesis is a problem-solving technique in organic chemistry for planning the synthesis of complex organic molecules. It involves breaking down a target molecule into simpler, commercially available starting materials. wikipedia.org Recently, the integration of quantum chemical calculations into retrosynthesis prediction algorithms has shown promise in enhancing the accuracy and novelty of synthetic route design. quantumforgood.eu

Quantum chemistry can contribute to retrosynthesis in several ways. Firstly, quantum mechanical calculations can be used to determine the feasibility of a proposed reaction step by calculating the reaction energies and activation barriers. This allows for the ranking of different potential synthetic routes based on their thermodynamic and kinetic viability. For a molecule like this compound, this could involve evaluating different bond disconnections and assessing the energetics of the corresponding synthetic reactions.

Secondly, quantum chemical calculations can aid in the discovery of novel chemical reactions. By exploring the potential energy surface of a set of reactants, these calculations can identify new, previously unknown reaction pathways. This is particularly valuable for expanding the toolbox of synthetic chemists and enabling the synthesis of molecules through more efficient or innovative routes.

Furthermore, the development of automated retrosynthesis prediction tools is an active area of research. These tools often rely on databases of known chemical reactions. Quantum machine learning (QML) is an emerging field that combines quantum computing with machine learning to improve the prediction of chemical reactions. ijritcc.org These advanced algorithms can learn from vast datasets of chemical information and, when combined with the accuracy of quantum chemical calculations, can provide powerful tools for designing synthetic routes to molecules like this compound. quantumforgood.euijritcc.org While the direct application of these advanced algorithms to this compound has not been reported, the general methodologies are applicable to any small organic molecule.

Contribution of Quantum Chemistry Application in Retrosynthesis Relevance to this compound
Calculation of Reaction EnergeticsEvaluating the feasibility of proposed synthetic steps.Assessing the thermodynamic and kinetic viability of different synthetic routes to the target molecule.
Exploration of Potential Energy SurfacesDiscovery of novel chemical reactions.Identifying new and potentially more efficient ways to synthesize this compound.
Integration with Machine LearningEnhancing the predictive power of automated retrosynthesis tools.Future potential for designing optimal and novel synthetic pathways using advanced QML algorithms.

Advanced Applications and Industrial Relevance of N 2 Oxoethyl Acetamide in Chemical Science

Integral Role as a Building Block in Complex Organic Synthesis

The dual reactivity of the N-(2-oxoethyl)acetamide scaffold makes it a powerful tool for synthetic chemists. The aldehyde group readily participates in reactions such as condensations and multicomponent reactions (MCRs), while the acetamide (B32628) moiety offers sites for further functionalization or can influence the molecule's conformation and solubility.

Derivatives of this compound are particularly effective in MCRs, such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex, drug-like molecules from simple starting materials in a single step. rug.nlnih.gov For instance, the Ugi reaction can utilize an aldehyde (or a precursor), an amine, a carboxylic acid, and an isocyanide to create diverse α-acetamido carboxamide structures. nih.gov This efficiency is crucial for generating large libraries of compounds for high-throughput screening in drug discovery. Researchers have successfully used this building block approach to synthesize a variety of scaffolds, including tetrazoles and lipid-peptoid nanocomposites, highlighting the versatility of this synthetic pathway. rug.nlnih.gov

The chemical reactivity of the this compound framework allows for a range of transformations, further enhancing its utility as a building block. The aldehyde can be oxidized to a carboxylic acid, and the acetamide can undergo hydrolysis, providing pathways to different classes of compounds. This synthetic flexibility establishes this compound and its analogs as fundamental starting points for constructing more elaborate molecular architectures.

Reaction TypeThis compound Derivative/PrecursorKey ReagentsResulting Scaffold/ProductReference
Ugi Multicomponent ReactionAcetic Acid, Paraformaldehyde, t-Butyl Aminen-Dodecyl isocyanideN-(tert-Butyl)-N-(2-(dodecylamino)-2-oxoethyl)acetamide nih.gov
Ugi Multicomponent ReactionIndole-2-carboxylic acids, Anilines, Aldehydes/KetonesIsocyanidesIndolo[3,2-c]quinolinones rug.nl
Passerini/Ugi Building Block StrategyAldehyde, Isocyanide, TMS-N3Microwave-assisted conditionsTetrazole-based chemical space rug.nl
Ring Opening SynthesisN-AcetylisatinesIndole-bearing hydrazidesGlyoxylamide derivatives nih.gov

Contributions to Agrochemical Development as Fungicidal or Antimicrobial Agents

The this compound scaffold is a recurring motif in compounds designed for agrochemical applications, particularly as antimicrobial and fungicidal agents. The development of new, effective agents is critical for addressing crop diseases and combating resistance to existing treatments.

Research has demonstrated that derivatives incorporating the acetamide structure exhibit significant activity against a range of plant pathogens. For example, studies on 2-chloro-N-(aryl)-acetamides and related compounds have shown their potential in inhibiting the growth of both bacteria and fungi. niscpr.res.in In one study, 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) demonstrated broad-spectrum antimicrobial activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, and notable antifungal effects against Trichoderma longibrachiatum and Mucor plumbeus, inhibiting their colony growth by 98% and 83%, respectively. acs.org Another newly synthesized compound, 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (2MPAEMA), also showed high antifungal activity. researchgate.nettandfonline.com

Furthermore, complex glyoxylamides synthesized from N-acetylisatines have been evaluated for their antimicrobial properties. nih.gov Compounds from this class were particularly effective against Staphylococcus aureus and the fungus Candida albicans, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 7.8 µg/mL. nih.gov These findings underscore the potential of using the this compound framework to develop new fungicidal agents for agricultural use. researchgate.nettandfonline.com

Compound/Derivative ClassTarget OrganismResearch Finding (Activity)Reference
p-AcetamideTrichoderma longibrachiatum98% inhibition of colony growth acs.org
p-AcetamideMucor plumbeus83% inhibition of colony growth acs.org
p-AcetamideBacillus subtilis23 mm inhibition zone acs.org
2-(4-Methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA)Trichoderma longibrachiatum95% inhibition of colony growth acs.org
N-(2-{2-(5-Bromo-1H-indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamideStaphylococcus aureus21 mm inhibition zone nih.gov
N-(2-{2-(5-Methoxy-1H-indol-2-ylcarbonyl)hydrazinylacetyl}-4-methylphenyl)acetamideCandida albicans7.8 µg/mL Minimum Inhibitory Concentration (MIC) nih.gov
Dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)nicotinamideE. coli, C. albicansGood activity with MIC values from 50 to 500 µg/mL researchgate.net

Integration and Functionalization in Polymer Chemistry and Material Science

In polymer chemistry and material science, the this compound moiety is incorporated into monomers to create functional polymers with tailored properties. Acrylate (B77674) and acrylamide (B121943) monomers containing this chemical unit are particularly useful due to their ability to undergo polymerization and introduce reactive sites or specific functionalities into the resulting polymer chain.

For example, N-cyclohexyl-N-(2-oxoethyl)acrylamide has been utilized as a monomer in the synthesis of copolymers. The inclusion of this monomer into polymer matrices can significantly enhance material properties, such as increasing thermal stability and mechanical strength. Polymers incorporating this unit have shown potential for use in specialized coatings and adhesives.

Similarly, the synthesis of novel monomers like 2-(3-methoxyphenylamino)-2-oxoethyl acrylate (3MPAEA) highlights the ongoing development in this field. tandfonline.com Such functionalized acrylates are of great interest because their aromatic amine groups and other substituents can be tuned to alter the electronic properties and reactivity of the resulting polymers. tandfonline.com These materials are indispensable for creating a range of products, from plastics and adhesives to advanced biomedical devices. tandfonline.com The synthesis of monomers like 2-(bis(cyanomethyl)amino)-2-oxoethyl acrylate further expands the library of functional building blocks available for creating new polymers with unique thermal and chemical properties. yildiz.edu.tr

MonomerPolymer TypeEnhanced PropertyPotential ApplicationReference
N-cyclohexyl-N-(2-oxoethyl)acrylamideCopolymerThermal Stability, Mechanical StrengthCoatings, Adhesives
2-(3-Methoxyphenylamino)-2-oxoethyl acrylate (3MPAEA)Functionalized Acrylate PolymerTunable Electronic Properties, Enhanced ReactivityAdhesives, Coatings, Biomedical Devices tandfonline.com
2-(2-Methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA)Methacrylate PolymerAntimicrobial/Antifungal PropertiesFunctional Materials, Biomedical Devices researchgate.net
2-(bis(cyanomethyl)amino)-2-oxoethyl acrylate (CMA2OEA)HomopolymerSpecific Thermal PropertiesAdvanced Functional Polymers yildiz.edu.tr

Strategic Utility in Medicinal Chemistry Lead Optimization and Scaffold Development

The this compound core is a privileged structure in medicinal chemistry, serving both as a modifiable template for optimizing lead compounds and as a central scaffold for the discovery of new therapeutic agents.

Lead Optimization Lead optimization is a critical phase in drug development where an initial "hit" compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound structure provides an excellent platform for such modifications. A clear example is the development of sulfonamidoacetamides as inducers of axon regeneration. acs.org Starting with a lead compound, researchers systematically modified different parts of the molecule, including the aromatic rings attached to the acetamide core. One key strategy involved introducing pyridine (B92270) or quinoline (B57606) moieties to reduce the molecule's lipophilicity, which can improve its metabolic stability. acs.org This targeted chemical modification based on the acetamide framework led to derivatives with enhanced biological activity. acs.org

For example, this scaffold is central to a class of inhibitors developed for the Polo-Box Domain (PBD) of Polo-like Kinase 1 (Plk1), a target in cancer therapy. nih.gov Researchers synthesized a family of congeners by making substitutions on all parts of a lead compound that featured a complex acetamide side chain. nih.gov Similarly, a pharmacophore-based virtual screen identified a benzoxazine (B1645224) acetamide scaffold as a novel inhibitor of DNA gyrase B, a key enzyme in bacteria. acs.org The identified hit compound showed superior inhibitory activity compared to the control drug, novobiocin. acs.org Further examples include the development of N-(2-(tert-butylamino)-2-oxoethyl)-2,2-dichloro-N-aryl(alkyl)acetamide derivatives as potential anticancer agents and the design of novel 3C-like protease inhibitors to combat SARS-CoV-2. researchgate.netnih.gov These studies demonstrate the power of using the acetamide scaffold to generate new, potent, and selective drug candidates.

Scaffold/Derivative ClassBiological Target/ApplicationKey FindingReference
SulfonamidoacetamidesAxon RegenerationStructural modifications improved metabolic stability and neurite outgrowth activity. acs.org
Benzoxazine Acetamide ScaffoldDNA Gyrase B (Antibacterial)Identified a hit with IC₅₀ of 6.3 µM, outperforming control drugs. acs.org
N-(2-(tert-butylamino)-2-oxoethyl)-2,2-dichloro-N-aryl(alkyl)acetamidesAnticancer (MCF-7, MDA-MB-231, A549 cell lines)A derivative showed promising cytotoxicity with IC₅₀ values between 11.94 and 16.54 µM. researchgate.net
1-Thioxo-2,4-dihydro- nih.govacs.orgtriazolo-[4,3-a]quinazolin-5(1H)-one with acetamide side chainsPolo-like Kinase 1 (Plk1) (Anticancer)Amide-containing analogues showed improved activity over the initial hit compound. nih.gov
2-chloro-N-(2-oxoethyl)acetamide derivativesSARS-CoV-2 3C-like Protease (Antiviral)Identified a lead compound (C2) that could form a covalent bond with the target enzyme. nih.gov

Systematic Structure Activity Relationship Sar Studies and Derivative Design

Rational Design and Synthesis of Novel N-(2-Oxoethyl)acetamide Derivatives

The rational design of novel this compound derivatives is a strategic process aimed at optimizing the therapeutic potential of the lead compound. This process involves modifying the core structure to enhance efficacy, selectivity, and pharmacokinetic properties. The synthesis of these new chemical entities often employs established chemical reactions tailored to the specific structural modifications desired.

Key Structural Modifications and Synthetic Strategies:

N-Substitution: Modifications at the nitrogen atom of the acetamide (B32628) group can significantly influence the compound's biological activity. Introducing various substituents can alter lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets. For instance, the incorporation of aromatic or heterocyclic rings can lead to interactions with specific receptor pockets. The synthesis of such derivatives can be achieved through the reaction of 2-chloro-N-substituted acetamides with an appropriate amine.

Oxoethyl Group Modification: The aldehyde functionality of the oxoethyl group is a reactive site amenable to various chemical transformations. Reduction to a hydroxyl group, oxidation to a carboxylic acid, or conversion to an imine or oxime can produce derivatives with distinct biological profiles. These modifications can impact the compound's reactivity, metabolic stability, and ability to form covalent bonds with target proteins.

Acetamide Methyl Group Functionalization: The methyl group of the acetamide moiety can be replaced with larger alkyl or aryl groups to probe the steric requirements of the binding site. Halogenation of the methyl group can also be explored to modulate the electronic properties of the amide.

The synthesis of acetamide derivatives can be accomplished through various methods, including the use of coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) to facilitate amide bond formation archivepp.com. Greener synthetic approaches, utilizing microwave or ultrasound assistance, are also being explored to improve reaction efficiency and reduce environmental impact archivepp.com.

Table 1: Potential this compound Derivatives and Their Design Rationale

Derivative NameStructural ModificationRationale for Design
N-(2-hydroxyethyl)acetamideReduction of the oxo group to a hydroxyl groupTo increase polarity and hydrogen bonding potential.
N-(2-iminoethyl)acetamideConversion of the oxo group to an imineTo introduce a basic center and alter reactivity.
N-(2-Oxo-2-phenylethyl)acetamideReplacement of the ethylidene hydrogen with a phenyl groupTo introduce aromatic interactions and increase lipophilicity.
2-(Acetylamino)acetic acidOxidation of the oxo group to a carboxylic acidTo introduce an acidic moiety for potential salt formation and altered target interactions.

Impact of Stereochemistry on Molecular Function and Activity

The introduction of chiral centers into the this compound scaffold can have a profound impact on its biological activity. Stereoisomers, or enantiomers, of a chiral drug can exhibit significantly different pharmacological and toxicological properties due to the stereospecific nature of biological macromolecules like enzymes and receptors.

While this compound itself is not chiral, the synthesis of its derivatives can introduce stereocenters. For example, substitution at the α-carbon of the oxoethyl group would result in a chiral molecule. The separation and biological evaluation of individual enantiomers are crucial steps in the drug development process.

In a study of N-(2-oxo-3-oxetanyl)amides, which are structurally related to this compound, the (S)-enantiomer of N-(2-oxo-3-oxetanyl)-3-phenylpropanamide was found to be a potent and selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) nih.govnih.gov. This highlights the critical role of stereochemistry in determining the biological activity of related amide compounds. The differential activity between enantiomers is attributed to the specific three-dimensional arrangement of atoms that allows for optimal interaction with the chiral binding site of the target protein.

Comparative Analysis with Structurally Related Amide Compounds

A comparative analysis of this compound with other structurally related amide compounds provides valuable insights into the structure-activity relationships (SAR) that govern their biological effects. By examining how subtle changes in chemical structure affect activity, researchers can make more informed decisions in the design of novel derivatives.

Comparison with N-substituted Pyrazolopyrimidines:

Studies on N-acetamide substituted pyrazolopyrimidines have shown that N,N-disubstitution on the terminal acetamide allows for the introduction of diverse chemical moieties without compromising binding affinity to the translocator protein (TSPO) wustl.edunih.gov. This suggests that the amide nitrogen of this compound could be a key position for modification to enhance its biological profile.

Comparison with Acetamide-based COX-II Inhibitors:

A review of acetamide derivatives as COX-II inhibitors indicates that the acetamide functional group is a versatile scaffold for designing anti-inflammatory agents archivepp.comresearchgate.net. The nature and size of substituents on the acetamide can influence the selectivity and potency of COX-II inhibition. This underscores the potential for developing this compound derivatives with anti-inflammatory properties.

Table 2: Structural Comparison of Amide Compounds

Compound ClassKey Structural FeaturesObserved SAR
N-acetamide substituted pyrazolopyrimidinesPyrazolopyrimidine core with a substituted N-acetamide side chain.N,N-disubstitution on the acetamide is well-tolerated and can be used to modulate properties. wustl.edunih.gov
N-(2-oxo-3-oxetanyl)amidesA β-lactone ring fused to an amide side chain.The stereochemistry of the oxetanyl ring is crucial for activity. nih.govnih.gov
Acetamide-based COX-II InhibitorsVaried core structures with an essential acetamide moiety.Substituents on the acetamide influence selectivity for COX-II over COX-I. archivepp.comresearchgate.net

This comparative analysis reveals that while the core structure of this compound is simple, strategic modifications based on the SAR of related amide compounds could lead to the discovery of novel and potent therapeutic agents.

Emerging Research Paradigms and Future Scholarly Directions

Exploration of Unconventional Synthetic Routes and Advanced Catalytic Systems

The synthesis of acetamide (B32628) derivatives has traditionally relied on established methods such as the chloroacetylation of amines researchgate.net. However, future research is pivoting towards more innovative and sustainable synthetic strategies for N-(2-Oxoethyl)acetamide and its analogues.

Unconventional Synthetic Routes: Emerging research is exploring multi-step organic reactions that leverage the reactivity of the acetamide group, which is susceptible to nucleophilic attack, making it a versatile substrate . Future explorations may involve biocatalytic methods or flow chemistry to enhance efficiency, yield, and safety. The use of N-substituted chloroacetamides as precursors in reactions with various nucleophiles points towards modular synthetic approaches for creating a library of this compound derivatives researchgate.net.

Advanced Catalytic Systems: The development of advanced catalytic systems is a key area of future investigation. Studies on related acetamide syntheses have highlighted the potential of various catalysts:

Homogeneous Catalysis: Simple organic acids, such as acetic acid, have been shown to effectively catalyze the N-acylation of amines, offering a cheap and straightforward method for forming the acetamide bond rsc.org.

Heterogeneous Catalysis: Copper-based catalysts are being investigated for the synthesis of acetamide from carbon monoxide and ammonia, suggesting pathways for producing the core structure from simple feedstocks researchgate.net.

Electrocatalysis: The electrocatalytic reduction of CO2 and nitrogen sources to form C-N bonds is a frontier in chemical synthesis researchgate.net. Future work could adapt these systems for the direct synthesis of this compound, providing a green alternative to traditional methods.

Research into these advanced systems will likely focus on improving catalyst stability, selectivity, and efficiency, thereby enabling more sustainable production routes.

Deeper Mechanistic Elucidation of Intermolecular and Biomolecular Interactions

A thorough understanding of the non-covalent interactions involving this compound is crucial for predicting its behavior in different environments, from crystal engineering to biological systems. The presence of hydrogen bond donors (the N-H group) and acceptors (the two carbonyl oxygens) allows for a range of intermolecular interactions nih.gov.

Intermolecular Interactions: Future studies will likely employ techniques like Hirshfeld surface analysis to visualize and quantify intermolecular contacts. In related molecules, H···H, H···C, and H···N interactions are often dominant, and understanding these contacts provides insight into crystal packing researchgate.net. Computational studies on diacetamides have highlighted the importance of hydrogen bonding (C=O---HN) in forming dimers in the crystalline state mdpi.com. Investigating the specific hydrogen bonding patterns and other weak interactions of this compound will be essential for its application in materials science.

Biomolecular Interactions: The potential for this compound and its derivatives to interact with biological targets is a significant area of research. The acetamide moiety is a fundamental component of proteins, and its derivatives are known to interact with enzymes and receptors nih.gov. Future mechanistic studies will focus on:

Enzyme Inhibition: Elucidating how the functional groups of this compound derivatives bind to the active sites of specific enzymes .

Signaling Pathways: Investigating how these molecules might modulate biological signaling pathways involved in various cellular processes .

Gene Expression: Studies on related compounds, such as N-(2-hydroxy-5-nitrophenyl) acetamide, have shown they can alter gene expression profiles in organisms, a promising avenue for chemical biology research mdpi.com.

Deeper mechanistic insights will facilitate the rational design of this compound-based probes and therapeutic agents.

Integration of Advanced Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules. For this compound, advanced modeling is poised to play a pivotal role in predicting its properties and reactivity.

Predictive Models:

Quantum Chemistry: Density Functional Theory (DFT) is widely used to investigate the electronic structure, stability, and spectroscopic properties of acetamide derivatives mdpi.comtandfonline.com. Such calculations can predict molecular electrostatic potential (MEP) maps, identifying sites prone to electrophilic or nucleophilic attack, which is key to understanding reactivity researchgate.netresearchgate.net.

Machine Learning (ML): Novel ML models are being developed to predict chemical reactivity with the accuracy of ab initio calculations but at a fraction of the computational cost acs.org. These "predictive reactivity models" can be trained on large datasets to estimate the reactivity of diverse chemicals, a tool that could be applied to predict the covalent reactivity of this compound with biological nucleophiles digitellinc.comnih.gov.

Molecular Docking and QSAR: For drug discovery applications, molecular docking is used to predict the binding modes of molecules within the active sites of proteins. Combined with Quantitative Structure-Activity Relationship (QSAR) studies, these models can guide the optimization of lead compounds for enhanced biological activity researchgate.net.

The synergy between high-throughput screening and predictive modeling will enable the rapid identification of this compound derivatives with desired properties.

Below is an interactive data table summarizing the computed properties of this compound from the PubChem database nih.gov.

PropertyValue
Molecular Weight 101.10 g/mol
XLogP3-AA -0.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 101.047678466 Da
Topological Polar Surface Area 46.2 Ų
Heavy Atom Count 7
Complexity 79.8

Data sourced from PubChem CID 537906.

Development of this compound-based Functional Materials

The unique chemical structure of this compound makes it an attractive building block for the creation of novel functional materials. The aldehyde group offers a reactive handle for polymerization or surface functionalization, while the acetamide group can participate in hydrogen bonding to direct self-assembly.

Future research in this area is expected to focus on:

Polymers and Hydrogels: The aldehyde functionality can be used in condensation reactions to form polymers. The hydrophilic nature of the acetamide group could be exploited to create hydrogels with potential applications in biomedicine, such as in tissue engineering or controlled drug delivery systems. Related acrylate (B77674) monomers, which share reactivity patterns with the oxoethyl group, are already used in such biomedical applications researchgate.net.

Electronic and Optical Materials: Derivatives of this compound are being investigated for their potential in developing materials with specific electronic or optical properties . The ability to tune the molecular structure by modifying the acetamide backbone allows for the fine-tuning of these properties.

Surface Modification: The compound can be used to modify surfaces, introducing reactive aldehyde groups that can subsequently be used to immobilize biomolecules or other chemical species.

The development of these materials will require a combination of synthetic chemistry, materials characterization, and performance testing.

Interdisciplinary Approaches in Chemical Biology and Advanced Materials Science

The convergence of different scientific disciplines is expected to drive the most significant breakthroughs in the study of this compound.

Chemical Biology: In chemical biology, this compound and its derivatives are being explored as:

Biochemical Probes: The functional groups on these molecules make them suitable for use as probes to study biological processes .

Therapeutic Scaffolds: The acetamide scaffold is present in many biologically active molecules nih.gov. By synthesizing and screening libraries of this compound derivatives, researchers aim to identify new candidates for treating diseases like cancer researchgate.net and bacterial infections mdpi.com.

Advanced Materials Science: The intersection with materials science will focus on creating "smart" materials whose properties can be controlled by external stimuli. For example, incorporating this compound into a polymer backbone could create materials that respond to changes in pH or the presence of specific biomolecules. The inherent reactivity of the aldehyde group could be used to create self-healing materials or materials for covalent drug delivery systems.

This interdisciplinary approach, which combines synthetic innovation with a deep understanding of molecular interactions and biological function, will be paramount in realizing the full potential of this compound in both medicine and technology.

Q & A

Basic: What are the established synthetic routes for N-(2-Oxoethyl)acetamide, and what reaction conditions optimize yield and purity?

This compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting chloroacetamide derivatives with ethanolamine under basic conditions (e.g., sodium bicarbonate) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C . Catalysts such as triethylamine may enhance reaction efficiency. Purification typically involves recrystallization from ethanol or column chromatography. Yield optimization requires precise control of stoichiometry, pH (neutral to slightly basic), and reaction time (4–6 hours) to minimize side products like over-alkylated species .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the acetamide backbone (δ ~2.0 ppm for CH₃CO, δ ~3.5–4.0 ppm for -NH-CH₂-) and oxoethyl group (δ ~8.0–8.5 ppm for carbonyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C₄H₇NO₂, [M+H]⁺ = 102.0556) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm) assesses purity (>95%) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

This compound may cause skin/eye irritation and respiratory distress. Safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .
  • Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols .

Advanced: How does this compound interact with biological targets, and what contradictory findings exist in mechanistic studies?

The compound’s primary mechanism involves covalent modification of cysteine residues in enzymes (e.g., glutathione S-transferase) via its reactive oxoethyl group. However, contradictory data arise in bacterial vs. mammalian systems:

  • Inhibition of Dihydropteroate Synthase : Observed in E. coli (IC₅₀ = 12 µM) but not in human homologs, suggesting species-specific binding pockets .
  • Metabolite Reactivity : In vivo studies detect this compound adducts with glutathione, conflicting with in vitro models lacking metabolic activation .
    Resolution Strategy : Use isotopic labeling (¹⁴C) to track metabolite pathways and employ knock-out microbial models to isolate host-vs.-microbiome effects .

Advanced: How can researchers address discrepancies in the compound’s bioactivity data across different assay systems?

Discrepancies often stem from assay conditions:

  • pH Sensitivity : Activity against α-glucosidase drops at pH >7.5 due to deprotonation of the amide group. Validate assays at physiological pH (7.4) .
  • Solvent Artifacts : DMSO (>1% v/v) reduces reactivity; use alternative solvents like PEG-400 .
  • Cell Permeability : Poor correlation between cell-free and cell-based assays may reflect transporter-mediated uptake. Perform parallel assays with membrane-permeabilized cells .

Advanced: What structural modifications of this compound enhance its pharmacological efficacy while reducing off-target effects?

SAR studies highlight:

  • Electron-Withdrawing Substituents : Fluorination at the oxoethyl position increases electrophilicity, enhancing enzyme inhibition (e.g., 2-fluoro derivative shows 3× higher potency) .
  • Bulky Groups : Adding aryl rings (e.g., phenyl) to the acetamide nitrogen reduces renal clearance, improving half-life (t₁/₂ = 8.2 hrs vs. 2.1 hrs for parent compound) .
  • Prodrug Strategies : Masking the oxoethyl group as a ketal derivative minimizes premature reactivity, enabling targeted release in acidic environments (e.g., tumor tissues) .

Advanced: What analytical challenges arise in detecting this compound degradation products, and how can they be mitigated?

Degradation via hydrolysis or oxidation produces reactive aldehydes and acetamide fragments. Challenges include:

  • Co-elution in Chromatography : Degradation products (e.g., glyoxal) overlap with parent compound in HPLC. Use tandem MS (LC-MS/MS) with MRM transitions for specificity .
  • Instability in Solvents : Acetonitrile/water mixtures accelerate degradation. Prepare fresh solutions in methanol and analyze immediately .
  • Artifact Formation : Avoid high-temperature GC; instead, use derivatization (e.g., BSTFA for silylation) to stabilize analytes .

Advanced: How do environmental factors (pH, temperature) influence the stability of this compound in long-term studies?

  • pH Effects : Stable at pH 5–7 but hydrolyzes rapidly at pH <3 (t₁/₂ = 2 hrs) or >9 (t₁/₂ = 1.5 hrs), forming acetic acid and ethanolamine .
  • Temperature : Degrades exponentially above 30°C (ΔG‡ = 85 kJ/mol). Store at -20°C for >6-month stability .
  • Light Exposure : UV irradiation induces radical-mediated oxidation; use amber vials and inert atmosphere .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.